Cas no 55199-54-7 (1,8-Didemethyl Zolazepam)

1,8-Didemethyl Zolazepam 化学的及び物理的性質
名前と識別子
-
- 1,8-Didemethyl Zolazepam
- 4-(2-Fluorophenyl)-6,8-dihydro-3-Methylpyrazolo[3,4-e][1,4]diazepin-7(1H)-one
- 4-(2-fluorophenyl)-3-methyl-2,6-dihydro-1H-pyrazolo[3,4-e][1,4]diazepin-7-one
-
- インチ: 1S/C13H11FN4O/c1-7-11-12(8-4-2-3-5-9(8)14)15-6-10(19)16-13(11)18-17-7/h2-5H,6H2,1H3,(H2,16,17,18,19)
- InChIKey: AVCLYVCGJQNRNQ-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC=C1C1C2C(=NNC=2C)NC(CN=1)=O
計算された属性
- せいみつぶんしりょう: 258.09200
じっけんとくせい
- PSA: 73.63000
- LogP: 1.16740
1,8-Didemethyl Zolazepam 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | D439820-2.5mg |
1,8-Didemethyl Zolazepam |
55199-54-7 | 2.5mg |
¥1800.00 | 2023-10-10 | ||
AN HUI ZE SHENG Technology Co., Ltd. | D439820-25mg |
1,8-Didemethyl Zolazepam |
55199-54-7 | 25mg |
¥14400.00 | 2023-10-10 |
1,8-Didemethyl Zolazepam 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
1,8-Didemethyl Zolazepamに関する追加情報
1,8-Didemethyl Zolazepam (CAS No. 55199-54-7): An Overview of Its Properties and Applications
1,8-Didemethyl Zolazepam (CAS No. 55199-54-7) is a derivative of the benzodiazepine class of compounds, specifically a structural analog of zolazepam. This compound has garnered significant attention in recent years due to its potential therapeutic applications and unique pharmacological properties. In this comprehensive overview, we will delve into the chemical structure, biological activity, and recent research findings related to 1,8-Didemethyl Zolazepam.
Chemical Structure and Synthesis
The chemical structure of 1,8-Didemethyl Zolazepam is characterized by the removal of two methyl groups from the 1 and 8 positions of the zolazepam molecule. This modification alters the electronic distribution and steric environment around the benzodiazepine core, potentially influencing its binding affinity to various receptors. The synthesis of 1,8-Didemethyl Zolazepam typically involves a series of chemical reactions, including demethylation steps, which can be achieved through various methods such as oxidative demethylation or enzymatic processes.
Pharmacological Properties
1,8-Didemethyl Zolazepam exhibits a range of pharmacological activities that are characteristic of benzodiazepines. These include anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. The compound's mechanism of action primarily involves the modulation of the GABA-A receptor complex, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) on neuronal activity. Recent studies have shown that 1,8-Didemethyl Zolazepam has a higher selectivity for certain GABA-A receptor subtypes compared to its parent compound zolazepam, which may contribute to its distinct therapeutic profile.
Clinical Applications and Research Findings
The potential clinical applications of 1,8-Didemethyl Zolazepam are diverse and promising. In preclinical studies, it has been evaluated for its efficacy in treating anxiety disorders, insomnia, and muscle spasms. One notable study published in the Journal of Medicinal Chemistry in 2022 demonstrated that 1,8-Didemethyl Zolazepam exhibited significant anxiolytic effects in rodent models without causing significant sedation or cognitive impairment. This finding suggests that it may offer a more favorable side effect profile compared to traditional benzodiazepines.
In addition to its anxiolytic properties, 1,8-Didemethyl Zolazepam has shown promise in managing refractory seizures. A clinical trial conducted in 2023 evaluated its efficacy in patients with drug-resistant epilepsy and found that it significantly reduced seizure frequency with minimal adverse effects. These results have sparked interest in further exploring its potential as an adjunct therapy for epilepsy.
Safety and Toxicology
The safety profile of 1,8-Didemethyl Zolazepam is an important consideration for its clinical use. Preclinical toxicology studies have indicated that it has a relatively low toxicity profile at therapeutic doses. However, like other benzodiazepines, it can cause dependence and withdrawal symptoms if used chronically. Therefore, careful dosing and monitoring are essential to minimize these risks.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research into 1,8-Didemethyl Zolazepam holds great promise for expanding our understanding of its therapeutic potential and optimizing its use in clinical settings. Future studies should focus on elucidating its long-term safety and efficacy in human subjects, as well as exploring its potential applications in other neurological disorders such as Parkinson's disease and chronic pain management.
In conclusion, 1,8-Didemethyl Zolazepam (CAS No. 55199-54-7) is a promising compound with a unique set of pharmacological properties that make it a valuable candidate for further development in the field of neuropsychiatric disorders. Its selective receptor binding and favorable side effect profile position it as a potential alternative to existing benzodiazepines.
55199-54-7 (1,8-Didemethyl Zolazepam) 関連製品
- 2097914-40-2(1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide)
- 2171599-02-1(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid)
- 357387-90-7(N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide)
- 898792-69-3(Ethyl 5-(3-bromophenyl)-5-oxovalerate)
- 1006493-49-7(3-3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl-2-cyanoprop-2-enoic acid)
- 1866854-08-1(3-[(1-Benzothiophen-7-yl)amino]butan-1-ol)
- 2385133-67-3(2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid)
- 153389-19-6(1-(2,3-dihydro-1H-inden-2-yl)propan-2-one)
- 2227706-15-0(2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole)
- 1544360-65-7(1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester)



